molecular formula C11H10ClN3OS B5848187 N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea

N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea

Cat. No.: B5848187
M. Wt: 267.74 g/mol
InChI Key: YKKNSFWEQIPPGG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea, also known as PTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been found to have various biochemical and physiological effects. PTU has been used as a tool in the study of thyroid hormone synthesis, as well as in the treatment of hyperthyroidism.

Mechanism of Action

N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea inhibits the activity of thyroid peroxidase, which is involved in the synthesis of thyroid hormones. By inhibiting this enzyme, this compound reduces the production of thyroid hormones. This compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of thyroid hormones, which can be beneficial in the treatment of hyperthyroidism. This compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects. Additionally, this compound has been found to have effects on the brain and behavior, including the regulation of mood and cognition.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea has several advantages for lab experiments. It is a well-established tool in the study of thyroid hormone synthesis and has been used in numerous studies. This compound is also relatively easy to synthesize and purify. However, there are some limitations to the use of this compound in lab experiments. It has been found to have some toxic effects, particularly at high doses. Additionally, this compound has been found to have some non-specific effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea. One area of research is the development of new compounds that have similar or improved effects on thyroid hormone synthesis and antioxidant properties. Another area of research is the investigation of the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. Additionally, the development of new methods for the synthesis and purification of this compound may improve its utility as a tool in scientific research.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea involves the reaction of 2-furylacetic acid with thiosemicarbazide, followed by the reaction of the resulting product with 5-chloro-2-pyridinyl isocyanate. The final product is obtained after purification by recrystallization.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea has been used in various scientific research studies. It has been found to inhibit thyroid peroxidase, an enzyme that is involved in the synthesis of thyroid hormones. This compound has been used as a tool in the study of thyroid hormone synthesis, as well as in the treatment of hyperthyroidism. It has also been used in the study of the effects of thyroid hormones on the brain and behavior.

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c12-8-3-4-10(13-6-8)15-11(17)14-7-9-2-1-5-16-9/h1-6H,7H2,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKNSFWEQIPPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824224
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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